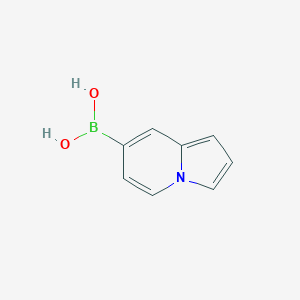
Indolizin-7-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizin-7-ylboronic acid is a heterocyclic compound that features both an indolizine ring and a boronic acid functional group The indolizine ring is a fused bicyclic structure containing nitrogen, while the boronic acid group is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-alkylpyridines with cyanohydrin triflates, followed by borylation using a palladium-catalyzed reaction . The reaction conditions often include the use of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for indolizin-7-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Indolizin-7-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indolizine ring can be reduced under specific conditions to form partially or fully saturated derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Saturated indolizine derivatives.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Indolizin-7-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indolizin-7-ylboronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the indolizine ring may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Indole-3-boronic acid: Similar structure but with an indole ring instead of indolizine.
Pyridine-2-boronic acid: Contains a pyridine ring instead of indolizine.
Phenylboronic acid: Lacks the nitrogen-containing heterocycle but shares the boronic acid functional group.
Uniqueness: Indolizin-7-ylboronic acid is unique due to the presence of the indolizine ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8BNO2 |
|---|---|
Poids moléculaire |
160.97 g/mol |
Nom IUPAC |
indolizin-7-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6,11-12H |
Clé InChI |
NPUKUYSWWIYXMU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CN2C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

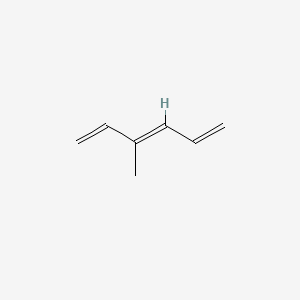
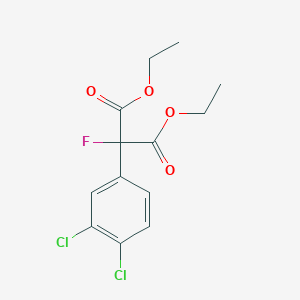

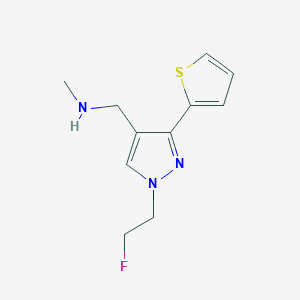
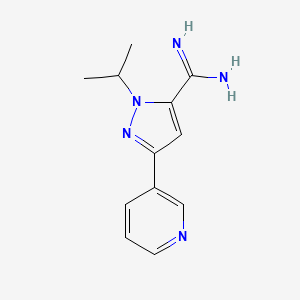
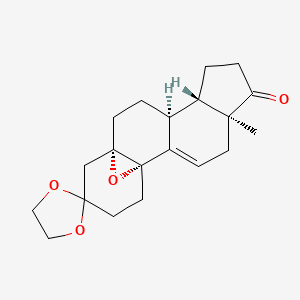
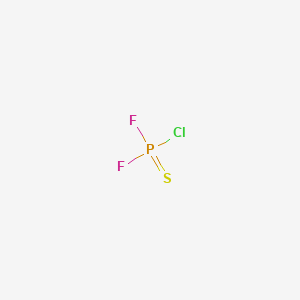
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
